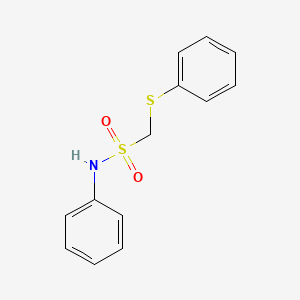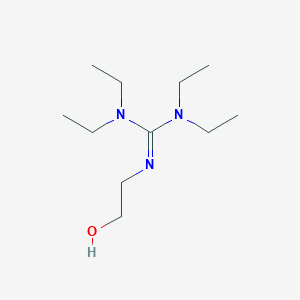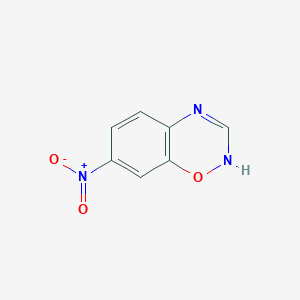
2H-1,2,4-Benzoxadiazine, 7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Benzoxadiazine, 7-nitro-: is a heterocyclic compound that features a benzoxadiazine ring with a nitro group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Benzoxadiazine, 7-nitro- typically involves the azo-coupling of diazomethane with benzenediazonium-2-oxide This reaction can be carried out under controlled conditions to yield the desired benzoxadiazine derivative
Industrial Production Methods: Industrial production of 2H-1,2,4-Benzoxadiazine, 7-nitro- may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2H-1,2,4-Benzoxadiazine, 7-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzoxadiazine ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzoxadiazine derivatives.
Scientific Research Applications
2H-1,2,4-Benzoxadiazine, 7-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzoxadiazine, 7-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The benzoxadiazine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2H-1,2,4-Benzothiadiazine, 1,1-dioxide: This compound features a sulfur atom in place of the oxygen atom in the benzoxadiazine ring and has been studied for its antimicrobial and antifungal activities.
2H-Benzo[e]-[1,2,4]thiadiazine, 1,1-dioxide: This compound has a similar structure but includes a sulfonyl group, making it a potent inhibitor of certain enzymes.
2H-Benzimidazole N-oxides: These compounds share a similar heterocyclic structure and have been investigated for their chemical properties and biological activities.
Uniqueness: 2H-1,2,4-Benzoxadiazine, 7-nitro- is unique due to the presence of the nitro group at the 7-position, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it a valuable scaffold for further research and development.
Properties
CAS No. |
58758-42-2 |
|---|---|
Molecular Formula |
C7H5N3O3 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-nitro-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C7H5N3O3/c11-10(12)5-1-2-6-7(3-5)13-9-4-8-6/h1-4H,(H,8,9) |
InChI Key |
FKWCMJQBDWMBSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ONC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-lambda~5~-phosphane](/img/structure/B14623461.png)
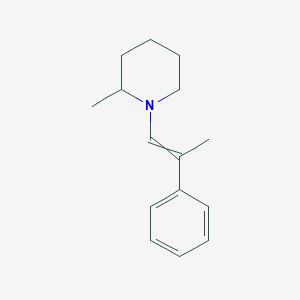
![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)

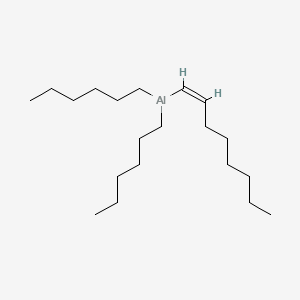
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
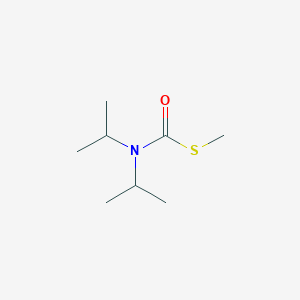
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
